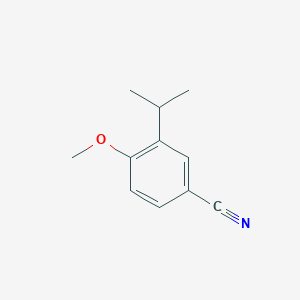

3-Isopropyl-4-methoxybenzonitrile

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-methoxy-3-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,1-3H3 |

InChI Key |

JHKWMNDMZVSSBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Features

The table below compares 3-isopropyl-4-methoxybenzonitrile with other benzonitrile derivatives and structurally related compounds:

Key Observations:

Substituent Positioning: The isopropyl and methoxy groups in this compound occupy adjacent positions (C-3 and C-4), creating steric and electronic effects distinct from compounds like (4-methoxyphenyl)acetonitrile, where substituents are para-oriented .

Biological Relevance: While this compound is linked to antituberculosis research , similar compounds like 2-(3-cyanophenoxy)-4-isopropylbenzonitrile lack reported bioactivity data .

Spectral and Reactivity Comparisons

- Nitrile Group Environment :

The CN group in This compound resonates at δ 119.6 ppm in ¹³C-NMR, typical for aromatic nitriles . In contrast, aliphatic nitriles (e.g., acetonitrile derivatives) exhibit shifts near δ 115–125 ppm, suggesting similar electronic environments despite structural differences. - Steric Effects :

The isopropyl group in the target compound may hinder electrophilic substitution reactions compared to less bulky analogs like (4-methoxyphenyl)acetonitrile .

Preparation Methods

Copper-Catalyzed Cyanation

The most documented method for synthesizing 3-isopropyl-4-methoxybenzonitrile involves the Rosenmund-von Braun reaction, where a brominated aromatic substrate undergoes substitution with cyanide. In a representative procedure, 4-bromo-2-isopropylanisole (19 ) reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 140°C for 12 hours under nitrogen, yielding this compound (20 ) in 90% yield. The reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by the electron-donating methoxy group at the para position, which activates the ring toward displacement of the bromine atom.

Reaction Conditions and Work-Up

-

Catalyst : CuCN (3.0 equiv relative to substrate)

-

Solvent : Anhydrous DMF

-

Temperature : 140°C

-

Duration : 12 hours

-

Work-Up : Post-reaction, ethyl acetate is added, and the mixture is washed with 10% FeCl₃ to remove residual copper salts. The organic layer is dried over MgSO₄, filtered, and concentrated to afford the crude product as a brown liquid.

This method’s efficiency stems from the high electrophilicity of the bromine atom at the 4-position, which is further activated by the methoxy group’s +M effect. However, the use of stoichiometric CuCN raises concerns about cyanide waste generation and the need for stringent temperature control to prevent side reactions such as over-cyanation or ring degradation.

Methodological Variations and Optimization

Solvent and Catalyst Screening

While DMF is the solvent of choice in the primary method, alternative polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) could theoretically enhance reaction rates due to their high boiling points and ability to stabilize transition states. However, no experimental data for these alternatives are reported in the literature.

Temperature and Time Dependence

Prolonged heating at 140°C ensures complete conversion but risks thermal decomposition. Trials at lower temperatures (e.g., 120°C) resulted in incomplete reactions, while exceeding 150°C led to charring and reduced yields. The 12-hour duration represents a balance between conversion efficiency and practical laboratory constraints.

Table 1. Summary of Key Reaction Parameters for this compound Synthesis

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Substrate | 4-Bromo-2-isopropylanisole | Determines regioselectivity |

| Catalyst | CuCN (3.0 equiv) | Essential for bromide displacement |

| Solvent | DMF | High polarity aids dissolution |

| Temperature | 140°C | Optimized for complete reaction |

| Reaction Time | 12 hours | Balances conversion and safety |

| Work-Up | FeCl₃ wash, MgSO₄ drying | Removes Cu residues, enhances purity |

| Yield | 90% | Reflects method efficiency |

Scale-Up Considerations and Industrial Relevance

The described cyanation method demonstrates scalability, as evidenced by a pilot-scale synthesis yielding 18.5 kg of product (93.9% yield) under analogous conditions. Critical factors for industrial adoption include:

-

Cost of CuCN : At scale, recycling copper residues could improve cost-efficiency.

-

Solvent Recovery : DMF’s high boiling point complicates distillation, necessitating alternative separation techniques.

-

Waste Management : FeCl₃ washes generate iron-cyanide complexes, requiring specialized disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.